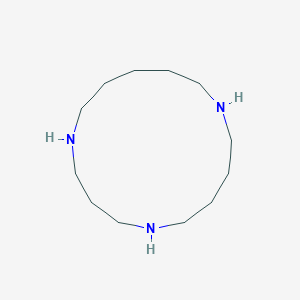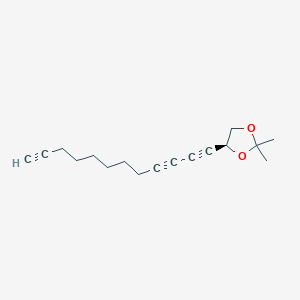
1,5,10-Triazacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10-Triazacyclopentadecane is a macrocyclic compound that contains three nitrogen atoms within a 15-membered ring. This compound is part of a broader class of macrocyclic chelating agents, which are known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including medical imaging, catalysis, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10-Triazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of triethylenetetramine with formaldehyde and formic acid under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,10-Triazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5,10-Triazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mimetics and as a scaffold for drug design.
Medicine: Utilized in medical imaging as a chelating agent for radiolabeling.
Industry: Applied in catalysis for various chemical reactions, including polymerization and oxidation processes.
Wirkmechanismus
The mechanism of action of 1,5,10-Triazacyclopentadecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms in a 12-membered ring.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms in a 9-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms in a 14-membered ring.
Uniqueness
1,5,10-Triazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which provide distinct chelating properties. Its larger ring size compared to 1,4,7-Triazacyclononane allows for the formation of more stable complexes with larger metal ions. Additionally, the presence of three nitrogen atoms in a 15-membered ring offers a balance between ring strain and flexibility, making it suitable for various applications in coordination chemistry and beyond.
Eigenschaften
CAS-Nummer |
652130-88-6 |
|---|---|
Molekularformel |
C12H27N3 |
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
1,5,10-triazacyclopentadecane |
InChI |
InChI=1S/C12H27N3/c1-2-7-13-9-4-5-10-15-12-6-11-14-8-3-1/h13-15H,1-12H2 |
InChI-Schlüssel |
CGQAORJOAXIFCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCCCCNCCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
